Phorate sulfoxide

Übersicht

Beschreibung

Phorate sulfoxide, also known as this compound, is a useful research compound. Its molecular formula is C7H17O3PS3 and its molecular weight is 276.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.03 m. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Organothiophosphorus Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Phorate sulfoxide, like its parent compound phorate, is an organophosphate insecticide . Its primary targets are acetylcholinesterase enzymes , which play a crucial role in transmitting nerve impulses in both insects and mammals .

Mode of Action

This compound acts by inhibiting acetylcholinesterase enzymes . This inhibition disrupts the normal functioning of the nervous system, leading to overstimulation and eventual exhaustion of the nerves. This results in paralysis and death of the target organism .

Biochemical Pathways

This compound is a transformation product of phorate, undergoing oxidation to form this compound . This transformation process involves the oxidation of phorate to this compound , which is a major process observed in sterile soils . A minor process of reduction of this compound back to phorate has also been detected . These biochemical processes are of major importance in the transformation of phorate and its oxidation products in soil .

Pharmacokinetics

It is known that this compound can be detected in the visceral matrices by gas chromatography mass spectrometry . The half-life of phorate disappearance from water decreased by 4.5-fold in the presence of Brassica juncea, indicating that plants can influence the bioavailability of this compound .

Result of Action

The inhibition of acetylcholinesterase by this compound leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the nerves. This overstimulation can lead to symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal upset, and emesis (SLUDGE syndrome) in mammals . In insects, this overstimulation leads to paralysis and death .

Action Environment

The action of this compound is influenced by environmental factors such as soil type, moisture, and temperature . It has been observed that the insecticidal activity of this compound in soil was influenced by these factors . Moreover, this compound was found to be moderately mobile in drainflow . The persistence of this compound in the environment is also influenced by these factors, with the compound being more persistent in sand and muck .

Biochemische Analyse

Biochemical Properties

Phorate sulfoxide plays a significant role in biochemical reactions, primarily through its interaction with enzymes such as acetylcholinesterase and pseudocholinesterase. These enzymes are crucial for the breakdown of acetylcholine, a neurotransmitter involved in nerve signal transmission . By inhibiting these enzymes, this compound disrupts normal nerve function, leading to the accumulation of acetylcholine and subsequent overstimulation of the nervous system . This interaction is characterized by the binding of this compound to the active site of the enzymes, preventing the hydrolysis of acetylcholine.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. The inhibition of acetylcholinesterase by this compound leads to the overstimulation of cholinergic receptors, resulting in symptoms such as muscle twitching, respiratory distress, and, in severe cases, death . Additionally, this compound can affect gene expression by altering the transcriptional activity of genes involved in detoxification and stress response pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of acetylcholinesterase and pseudocholinesterase enzymes. This binding inhibits the enzymes’ activity, preventing the breakdown of acetylcholine and leading to its accumulation in the synaptic cleft . The increased levels of acetylcholine result in continuous stimulation of cholinergic receptors, causing prolonged nerve impulses and subsequent toxic effects . This compound also undergoes metabolic transformations, including oxidation and reduction reactions, which further modulate its activity and toxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable in soil, with its persistence influenced by factors such as soil type, moisture, and temperature . Over time, this compound can degrade into other metabolites, such as phorate sulfone, which may have different toxicological profiles . Long-term exposure to this compound in laboratory settings has been associated with chronic toxicity and adverse effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause mild symptoms of cholinesterase inhibition, such as muscle weakness and tremors . At higher doses, the compound can lead to severe toxicity, including respiratory paralysis and death . Animal studies have also shown that the toxic effects of this compound are dose-dependent, with higher doses resulting in more pronounced adverse effects on the nervous system and other organs .

Metabolic Pathways

This compound is involved in several metabolic pathways, including oxidation and reduction reactions mediated by enzymes such as flavin-containing monooxygenases (FMO) and cytochrome P450 (P450) . These enzymes catalyze the conversion of this compound to other metabolites, such as phorate sulfone . The metabolic pathways of this compound also involve interactions with cofactors such as NADPH, which are essential for the enzymatic reactions . These metabolic transformations can influence the toxicity and persistence of this compound in biological systems .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The distribution of this compound within the body is influenced by factors such as its lipophilicity and affinity for binding sites . Studies have shown that this compound can accumulate in tissues such as the liver and kidneys, where it may exert its toxic effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be localized to specific compartments or organelles within cells, such as the endoplasmic reticulum and mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action . The subcellular distribution of this compound can influence its interactions with biomolecules and its overall toxicological profile .

Biologische Aktivität

Phorate sulfoxide, a metabolite of the organophosphate insecticide phorate, has garnered attention due to its biological activity, particularly its role in inhibiting acetylcholinesterase (AChE) and its potential toxic effects on various organisms. This article explores the biological activity of this compound, including its mechanisms of action, toxicological effects, and relevant case studies.

This compound is formed through the oxidation of phorate, which is a systemic insecticide known for its high toxicity. The metabolism of phorate in biological systems typically involves the following pathways:

- Conversion to this compound : Phorate is oxidized to this compound, which retains significant biological activity.

- Further Oxidation : this compound can be further oxidized to phorate sulfone, another metabolite with distinct properties.

The structures of these compounds are critical for understanding their interactions with biological systems.

This compound primarily exerts its biological effects through the inhibition of acetylcholinesterase (AChE), an enzyme essential for the breakdown of acetylcholine in synaptic clefts. The inhibition leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. This mechanism can lead to various physiological effects:

- Neurological Effects : Symptoms may include muscle twitching, paralysis, and potentially fatal respiratory failure due to overstimulation of neuromuscular junctions.

- Oxidative Stress : Studies have indicated that phorate and its metabolites can induce oxidative stress and mitochondrial dysfunction in cells, contributing to cellular damage and apoptosis .

Toxicological Studies

Several studies have investigated the toxicological profile of this compound:

- Acute Toxicity : Laboratory tests have shown that this compound exhibits significant acute toxicity in various animal models. For instance, studies on rodents indicated LD50 values similar to those of other potent organophosphates .

- Chronic Effects : Long-term exposure studies suggest that this compound may lead to neurodevelopmental issues and reproductive toxicity in mammals .

Table 1: Toxicological Data Summary

| Parameter | Value | Source |

|---|---|---|

| LD50 (rats) | 2.0 mg/kg | |

| AChE Inhibition | 80% inhibition | |

| Neurodevelopmental Impact | Significant at high doses |

Case Study 1: Human Exposure Incident

A notable case involved a group of agricultural workers exposed to phorate during pesticide application. Symptoms reported included headaches, dizziness, and respiratory distress. Subsequent analysis confirmed elevated levels of this compound in blood samples, highlighting the compound's rapid absorption and systemic effects .

Case Study 2: Environmental Impact Assessment

Research conducted in agricultural runoff areas revealed that this compound was present in significant concentrations, affecting local aquatic life. Fish exposed to contaminated waters exhibited behavioral changes consistent with AChE inhibition, underscoring the environmental risks associated with this metabolite .

Wissenschaftliche Forschungsanwendungen

Toxicological Studies

Phorate sulfoxide is primarily studied for its toxicological effects, particularly its role as an acetylcholinesterase (AChE) inhibitor. This inhibition is critical as it can lead to neurotoxic effects in various organisms.

- Acute Toxicity : Research indicates that this compound exhibits significant toxicity in aquatic organisms. For instance, a study on coho salmon revealed that this compound had a threefold increase in AChE inhibition compared to phorate itself when tested under hypersaline conditions . This suggests that environmental factors can influence the toxicity of this compound.

- Chronic Exposure Effects : Long-term exposure to phorate and its metabolites, including this compound, has been linked to structural DNA modifications and renal damage in animal models . A notable case study involved a 70-year-old farmer who experienced chronic exposure to phorate, leading to acute renal failure after intentional ingestion of the pesticide . This highlights the risks associated with prolonged exposure to organophosphates.

Environmental Monitoring

This compound serves as an important marker in environmental studies aimed at assessing pesticide degradation and microbial interactions in soils.

- Soil Microbial Studies : In controlled experiments, this compound was identified as an intermediate transformation product when phorate was applied to sterilized soils . The degradation rates of this compound were significantly lower in sterilized soils compared to natural soils, indicating the role of microbial activity in its breakdown. Data from these studies can inform agricultural practices regarding pesticide application and soil health management.

- Biotransformation Studies : Research has shown that the biotransformation of phorate to this compound occurs in various tissues of aquatic organisms, emphasizing the need for monitoring these metabolites in environmental assessments . Understanding how salinity affects the formation of this compound can aid in predicting its behavior in different ecosystems.

Agricultural Applications

In agriculture, understanding the metabolism of pesticides like phorate is crucial for developing safer usage guidelines and improving crop protection strategies.

- Pesticide Residue Analysis : this compound is often monitored as part of pesticide residue analysis in food products. Advanced methods such as UPLC-MS/MS have been developed for quantifying phorate and its metabolites, ensuring food safety standards are met . The detection limits for these compounds are critical for regulatory compliance and consumer safety.

- Integrated Pest Management (IPM) : Knowledge of this compound's toxicity can inform IPM strategies by identifying potential risks associated with its use. By understanding the metabolic pathways and degradation processes, farmers can make more informed decisions regarding pesticide applications that minimize environmental impact while maximizing crop yield.

Data Summary Table

Case Studies

- Case Study on Chronic Exposure : A 70-year-old farmer's death due to intentional ingestion of phorate highlights the risks associated with long-term exposure to this pesticide. The case underscores the importance of monitoring pesticide use among agricultural workers .

- Aquatic Toxicity Study : Research on coho salmon demonstrated that this compound's toxicity is exacerbated under hypersaline conditions, suggesting that environmental factors significantly influence its biological effects .

Eigenschaften

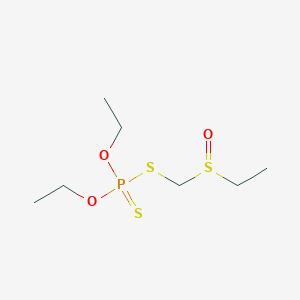

IUPAC Name |

diethoxy-(ethylsulfinylmethylsulfanyl)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17O3PS3/c1-4-9-11(12,10-5-2)13-7-14(8)6-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQHTUDGPWMPKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)SCS(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17O3PS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042283 | |

| Record name | Phorate sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2588-03-6 | |

| Record name | Phorate sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2588-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phorate sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002588036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phorate sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O-diethyl {[(ethanesulfinyl)methyl]sulfanyl}phosphonothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.